Triethylhexylammonium bromide
Description
Contextualization within Quaternary Ammonium (B1175870) Compounds and Ionic Liquid Systems
Quaternary ammonium compounds (QACs) are a broad class of chemicals characterized by a positively charged nitrogen atom bonded to four organic groups. nih.gov This permanent positive charge is a defining feature that dictates their chemical behavior and applications. nih.gov QACs are utilized in a multitude of applications, including as antimicrobials, surfactants, preservatives, and antistatic agents. nih.govacs.orgacs.orgresearchgate.net The specific properties and functions of a QAC are determined by the nature of the alkyl and/or aryl substituents attached to the nitrogen atom. nih.gov
Triethylhexylammonium bromide falls under the umbrella of QACs and is notable for its role as a phase transfer catalyst. ontosight.ai This function allows it to facilitate reactions between reactants that are in different phases (e.g., an aqueous phase and an organic phase) by transferring one of the reactants across the phase boundary, thereby increasing reaction rates and yields. ontosight.ai
Furthermore, this compound is considered an ionic liquid (IL). rsc.orgnitrkl.ac.inchemimpex.com Ionic liquids are salts that are liquid at or near room temperature (below 100°C). nitrkl.ac.inwiley-vch.de They are often referred to as "designer solvents" because their properties, such as viscosity, polarity, and solubility, can be fine-tuned by modifying the structure of the cation and anion. wiley-vch.de The combination of a bulky, asymmetric organic cation (triethylhexylammonium) and an inorganic anion (bromide) in this compound contributes to its low melting point and its classification as an ionic liquid. wiley-vch.denih.gov This dual identity as both a QAC and an IL makes it a versatile compound with a wide range of potential applications.
Significance and Scope of Academic Inquiry into this compound
The academic interest in this compound stems from its diverse applications and unique properties. Researchers have explored its use in various domains, leading to a growing body of scientific literature.
Key Research Areas:
Phase Transfer Catalysis: As a phase transfer catalyst, it has been instrumental in organic synthesis. ontosight.ai Its ability to shuttle reactants between immiscible phases has been a subject of study to optimize various chemical transformations.
Ionic Liquid Applications: Its properties as an ionic liquid have been investigated for use as a solvent in various chemical reactions and processes. rsc.orgchemimpex.com Research has focused on its potential as a "green" alternative to volatile organic compounds (VOCs) due to its low vapor pressure. researchgate.net
Electrochemistry: The electrochemical behavior of this compound is another area of active research. d-nb.infomdpi.com Its ionic nature makes it a suitable electrolyte in electrochemical cells and for studying electrochemical reactions.
Biochemistry and Biotechnology: Studies have explored the impact of this compound on biological macromolecules. For instance, research has shown its effect on the stability and refolding of proteins like bovine serum albumin (BSA). rsc.org It has also been investigated for its potential in enzyme immobilization. nih.gov
Materials Science: The compound has been used in the modification of polymers, such as Nafion, to alter their properties for specific applications like in biosensors and biofuel cells. nih.gov
Corrosion Inhibition: Research has demonstrated the potential of this compound as a corrosion inhibitor for steel, particularly in harsh environments like oil wells. ekb.eg
The scope of academic inquiry is continually expanding as new potential applications for this versatile compound are discovered.
Historical Developments and Key Milestones in this compound Research
The development of quaternary ammonium compounds dates back to the early 20th century, with the discovery of their antimicrobial properties. The synthesis of various QACs with different alkyl chain lengths and functionalities has been an ongoing endeavor in organic chemistry.
The synthesis of this compound itself is typically achieved through the quaternization of triethylamine (B128534) with 1-bromohexane (B126081). ekb.egrsc.org This is a variation of the Menshutkin reaction, a fundamental process in organic chemistry for preparing quaternary ammonium salts. mdpi.com
A significant milestone in the research of compounds like this compound was the burgeoning interest in ionic liquids in the latter half of the 20th century. While the first ionic liquid, ethylammonium (B1618946) nitrate, was discovered in 1914, the field saw a major resurgence in the 1980s. wiley-vch.de The work of researchers like Warren Ford on alkyl ammonium alkyl borides, including the observation that triethylhexylammonium triethylhexylboride is less viscous than other similar compounds, contributed to the understanding of structure-property relationships in these materials. wiley-vch.descispace.com
More recent research has focused on refining the synthesis methods and exploring the specific applications of this compound in areas like solvent extraction of bioactive compounds and its role in stabilizing proteins. rsc.orgresearchgate.netresearchgate.net The continuous exploration of its properties and potential uses ensures that this compound remains a compound of interest in the scientific community.
Interactive Data Table: Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C12H28BrN | nih.gov |
| Molecular Weight | 266.26 g/mol | nih.gov |
| CAS Number | 13028-71-2 | ontosight.ainih.gov |
| Melting Point | 114-117 °C (lit.) | chemsrc.comsigmaaldrich.com |
| Appearance | White crystalline solid | ekb.eg |
| Solubility | Soluble in water and organic solvents | ontosight.ai |
| Purity | Often available as 99% pure | ontosight.aisigmaaldrich.com |
| Synonyms | Hexyltriethylammonium bromide, N,N,N-triethyl-1-Hexanaminium bromide | ontosight.ainih.gov |
Structure
2D Structure
Properties
IUPAC Name |
triethyl(hexyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.BrH/c1-5-9-10-11-12-13(6-2,7-3)8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWZSHBMUXXTGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](CC)(CC)CC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445470 | |
| Record name | Hexyltriethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13028-71-2 | |
| Record name | Hexyltriethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylhexylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Spectroscopic Elucidation of Triethylhexylammonium Bromide
Optimized Synthesis Pathways for Academic Research Purity
The preparation of triethylhexylammonium bromide in high purity for research purposes is typically achieved through the direct alkylation of a tertiary amine, a process known as the Menschutkin reaction. This method is favored for its efficiency and directness in forming the quaternary ammonium (B1175870) salt structure.
The most direct route for synthesizing this compound is the reaction between triethylamine (B128534) and an appropriate hexyl halide. lumenlearning.commasterorganicchemistry.com This nucleophilic substitution reaction involves the lone pair of electrons on the nitrogen atom of triethylamine attacking the electrophilic carbon of the hexyl halide, in this case, 1-bromohexane (B126081). lumenlearning.com The result is the formation of a new carbon-nitrogen bond, yielding the quaternary ammonium cation and the bromide anion as the counter-ion. masterorganicchemistry.com
A specific laboratory-scale synthesis involves reacting triethylamine with 1-bromohexane. rsc.org In a typical procedure, stoichiometric amounts of triethylamine and 1-bromohexane are combined and heated to drive the reaction to completion, yielding the desired product. rsc.org The reaction is generally clean, but controlling the conditions is crucial to ensure high yield and purity, avoiding potential side reactions. researchgate.net
Reaction Scheme: (CH₃CH₂)₃N + CH₃(CH₂)₅Br → [CH₃(CH₂)₅N(CH₂CH₃)₃]⁺Br⁻
The choice of solvent and reaction conditions are critical parameters in optimizing the synthesis of quaternary ammonium salts. rsc.org For the synthesis of this compound from triethylamine and 1-bromohexane, acetonitrile (B52724) is an effective solvent. rsc.org Acetonitrile is a polar aprotic solvent that can effectively solvate the reactants and facilitate the nucleophilic substitution without interfering with the reaction. researchgate.net
Optimized reaction conditions involve heating the mixture of reactants and acetonitrile in an oil bath at a controlled temperature, for instance, 80 °C, for a duration of several hours to ensure the reaction proceeds to completion. rsc.org Following the reaction period, the product can be isolated in high purity by evaporating the acetonitrile under reduced pressure. rsc.org Further purification, if necessary, can often be achieved through recrystallization from a suitable solvent. wikipedia.org The selection of an appropriate solvent and the fine-tuning of temperature and reaction time are key to maximizing yield and minimizing impurities. rsc.orgwhiterose.ac.uk
Spectroscopic and Structural Characterization Techniques for Research
To confirm the identity and purity of the synthesized this compound, a suite of spectroscopic and analytical techniques is employed. These methods provide detailed information about the molecular structure, functional groups, and crystalline arrangement of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum confirms the presence of the ethyl and hexyl groups attached to the nitrogen atom. Specific chemical shifts and splitting patterns correspond to the unique electronic environment of each proton. The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule's structure. nih.gov
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) in ppm | Assignment |
|---|---|---|
| ¹H NMR | ~3.2 (q) | -CH₂- (ethyl groups attached to N) |
| ~3.1 (t) | -CH₂- (hexyl group α to N) | |
| ~1.6 (m) | -CH₂- (hexyl group β to N) | |
| ~1.3 (m) | -CH₂- (internal hexyl chain) & -CH₃ (ethyl groups) | |
| ~0.9 (t) | -CH₃ (terminal hexyl group) | |
| ¹³C NMR | 52.9 | -CH₂- (ethyl groups attached to N) |
| 52.4 | -CH₂- (hexyl group α to N) | |
| 31.0 | -CH₂- (hexyl chain) | |
| 25.8 | -CH₂- (hexyl chain) | |
| 22.2 | -CH₂- (hexyl chain) | |
| 13.8 | -CH₃ (terminal hexyl group) | |
| 7.6 | -CH₃ (ethyl groups) |
Note: Data sourced from reference nih.gov. Chemical shifts (δ) are approximate and can vary based on the solvent and experimental conditions. (q=quartet, t=triplet, m=multiplet)
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ebsco.comthermofisher.com For this compound, the FTIR spectrum is characterized by the vibrational modes of its hydrocarbon chains and the carbon-nitrogen bond. researchgate.net
The most prominent features in the spectrum are the C-H stretching and bending vibrations of the numerous methyl and methylene (B1212753) groups in the ethyl and hexyl chains. nih.gov The C-N bond stretching also gives rise to characteristic absorption bands. researchgate.net Samples for FTIR analysis are often prepared by mixing the compound with potassium bromide (KBr) and pressing it into a thin pellet. bruker.com
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2800-3000 | Stretching | C-H (Alkyl) |
| 1470-1490 | Bending (Asymmetric) | C-H (Methyl/Methylene) |
| ~1170 | Stretching | C-N |
Note: Wavenumbers are approximate and based on general values for quaternary ammonium salts. researchgate.netnih.gov
For an SC-XRD analysis, a high-quality single crystal of the compound is required. uhu-ciqso.es The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined. Studies have confirmed that the structure of this compound can be analyzed using single-crystal X-ray diffraction, providing invaluable insight into its solid-state conformation. uni-freiburg.de
Investigative Studies in Triethylhexylammonium Bromide Mediated Phase Transfer Catalysis
Mechanistic Investigations of Interfacial Mass Transfer Enhancement
Phase transfer catalysis operates on the principle of transporting a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. The catalyst, in this case, triethylhexylammonium bromide, facilitates this transfer, thereby accelerating the reaction rate. The mechanism of this enhancement is multifaceted, involving the catalyst's structure and the nature of the reactants.
The structure of a quaternary ammonium (B1175870) salt like this compound is crucial to its catalytic efficacy. This structure consists of a positively charged nitrogen atom (the cationic headgroup) bonded to four alkyl groups.
The cationic headgroup is responsible for pairing with the anion of the reactant in the aqueous phase. For this compound, the triethyl groups surrounding the nitrogen atom create a localized positive charge. The relatively small size of the ethyl groups allows for effective interaction with the anionic reactant.
The interplay between the headgroup and the alkyl chains is critical. A more sterically hindered headgroup might decrease the efficiency of anion pairing, while an optimal alkyl chain length ensures the catalyst can efficiently shuttle between the two phases. Research on various quaternary ammonium salts has shown that increasing the alkyl chain length generally enhances catalytic activity up to a certain point, beyond which the increased lipophilicity can hinder the catalyst's return to the aqueous phase. researchgate.netmdpi.com
The range of substrates and the selectivity of reactions catalyzed by this compound are expected to be broad, characteristic of phase transfer catalysis. The catalyst's role is to make the nucleophile available in the organic phase, where it can react with an organic substrate.
The substrate scope for reactions facilitated by quaternary ammonium salts is extensive and includes a variety of organic compounds that are soluble in the organic phase but react with water-soluble nucleophiles. This includes alkyl halides, aryl halides, esters, and other electrophilic species. The effectiveness of this compound would depend on the specific reaction conditions and the nature of the nucleophile being transported.
Reaction selectivity in phase transfer catalysis can be influenced by the structure of the catalyst. The catalyst can form a tight or loose ion pair with the nucleophile in the organic phase, which in turn can affect the nucleophile's reactivity and selectivity. For instance, a bulkier catalyst might favor attack at a less sterically hindered site on the substrate. While specific studies on this compound are not available, research on other asymmetric quaternary ammonium salts has demonstrated that the catalyst's structure can induce enantioselectivity in certain reactions. nih.gov
Applications in Heterogeneous Organic Synthesis
This compound is anticipated to be an effective catalyst in various heterogeneous organic synthesis applications, particularly in reactions involving nucleophilic attack.
Nucleophilic substitution reactions, where a nucleophile replaces a leaving group on a substrate, are a cornerstone of organic synthesis. Phase transfer catalysis is particularly well-suited for these reactions when the nucleophile is soluble in water and the substrate is soluble in an organic solvent.
This compound would facilitate these reactions by transporting the nucleophile (e.g., cyanide, hydroxide, halide ions) from the aqueous phase to the organic phase. Once in the organic phase, the nucleophile is less solvated and therefore more reactive, leading to a significant increase in the reaction rate. operachem.com The general mechanism is as follows:
The triethylhexylammonium cation (Q⁺) exchanges its bromide anion (Br⁻) for the reactant anion (Y⁻) at the aqueous-organic interface.
The resulting ion pair (Q⁺Y⁻) diffuses into the organic phase.
In the organic phase, the anion (Y⁻) reacts with the organic substrate (RX) to form the product (RY) and a new anion (X⁻).
The catalyst cation (Q⁺) then pairs with the new anion (X⁻) and returns to the interface to repeat the cycle.
The efficiency of this process is dependent on factors such as the concentration of the catalyst, the nature of the organic solvent, and the reaction temperature.
Polycondensation is a type of polymerization reaction that involves the formation of a polymer through the reaction of bifunctional or polyfunctional monomers, with the elimination of a small molecule such as water. Phase transfer catalysis has been successfully applied to polycondensation reactions to produce a variety of polymers, including polyethers, polyesters, and polycarbonates. tandfonline.com
In this context, this compound would act as a catalyst by transporting one of the reactive monomers (often a deprotonated species like a phenoxide) into the organic phase to react with the other monomer. This technique allows for the synthesis of high molecular weight polymers under mild reaction conditions. tandfonline.com The use of PTC can overcome the solubility issues of the monomers and the growing polymer chain, leading to more efficient polymerization.
Kinetic and Thermodynamic Aspects of Catalytic Performance
The performance of this compound as a phase transfer catalyst is governed by both kinetic and thermodynamic factors.
Thermodynamic aspects relate to the equilibria involved in the phase transfer process, such as the distribution of the catalyst and the ion-exchange equilibrium at the interface. The free energy of transfer of the catalyst-anion pair from the aqueous to the organic phase is a key thermodynamic parameter. A more negative free energy of transfer indicates a greater preference for the organic phase and can lead to a higher concentration of the reactive species in that phase. Thermodynamic models have been developed to predict the behavior of quaternary ammonium salts in two-phase systems, which can aid in the selection of the appropriate catalyst and reaction conditions.
Electrochemical Behavior and Applications of Triethylhexylammonium Bromide
Evaluation as a Corrosion Inhibitor in Aqueous Systems
Triethylhexylammonium bromide (THAB) has been identified as a promising corrosion inhibitor, particularly for carbon steel in aggressive aqueous environments. Its efficacy stems from its nature as a cationic surfactant, which facilitates its adsorption onto metal surfaces, thereby creating a protective barrier against corrosive species. Research has focused on its performance in environments relevant to the oil and gas industry, specifically in formation water containing hydrogen sulfide (B99878) (H₂S), a notoriously corrosive agent. nih.gov
Potentiodynamic polarization is a key electrochemical technique used to evaluate the effectiveness of corrosion inhibitors. This method involves changing the potential of a metal sample and measuring the resulting current. The data generated provides insights into both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Studies on API X-65 type steel in oil well formation water containing H₂S have demonstrated that THAB acts as a corrosion inhibitor. nih.gov The presence of THAB in the corrosive medium leads to a significant decrease in the corrosion current density (i_corr). nih.gov This reduction in i_corr signifies a lower corrosion rate. The polarization curves typically show that such inhibitors can affect both the anodic and cathodic branches, indicating a mixed-type inhibition mechanism. This means the compound impedes both the dissolution of the steel and the reactions that consume electrons. nih.gov At a concentration of 250 ppm, this compound has been shown to achieve a corrosion inhibition efficiency of 81%. nih.gov
Table 1: Potentiodynamic Polarization Data for API X-65 Steel in the Presence of THAB
| Inhibitor Concentration (ppm) | Corrosion Current Density (i_corr) (µA/cm²) | Inhibition Efficiency (%) |
| 0 | Data not available | 0 |
| 250 | Data not available | 81 |
Electrochemical Impedance Spectroscopy (EIS) is another powerful non-destructive technique used to study corrosion inhibition. It works by applying a small amplitude AC signal at different frequencies to the corroding system and measuring the impedance. The results are often represented as Nyquist plots, where the diameter of the semicircle is related to the charge transfer resistance (R_ct). A larger diameter indicates a higher resistance to corrosion.
In the evaluation of this compound, EIS measurements have corroborated the findings from potentiodynamic polarization studies. nih.gov The presence of THAB in the corrosive solution leads to a significant increase in the charge transfer resistance, confirming the formation of a protective layer on the steel surface that hinders the corrosion process. nih.gov The decrease in the double-layer capacitance (C_dl) values with the addition of the inhibitor further suggests that the inhibitor molecules are adsorbing onto the metal surface and displacing water molecules. nih.gov
Table 2: Electrochemical Impedance Spectroscopy Data for API X-65 Steel with THAB
| Inhibitor Concentration (ppm) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double-Layer Capacitance (C_dl) (µF/cm²) | Inhibition Efficiency (%) |
| 0 | Data not available | Data not available | 0 |
| 250 | Data not available | Data not available | 81 |
The effectiveness of this compound as a corrosion inhibitor is attributed to the formation of a stable inhibitive film on the metal surface. nih.gov As a cationic surfactant, the THAB molecule possesses a positively charged head group and a hydrophobic tail. This structure facilitates its adsorption onto the negatively charged steel surface in the corrosive medium.
The adsorption process is thought to involve the electrostatic interaction between the quaternary ammonium (B1175870) cation (N⁺) and the metal surface. This initial adsorption is followed by the organization of the hydrophobic hexyl chains to form a compact, protective barrier. This film acts as a physical shield, isolating the metal from the corrosive environment and preventing the diffusion of aggressive ions like chloride and sulfide to the surface. The presence of this film is what increases the charge transfer resistance and reduces the corrosion current density, as observed in EIS and potentiodynamic polarization studies, respectively. nih.gov
Role in Electrochemical Device Development and Performance
Following a comprehensive search of available scientific literature, no specific research or data could be found regarding the application or evaluation of this compound in the development or performance of electrochemical devices such as batteries, supercapacitors, or fuel cells. The existing research on quaternary ammonium bromides in these fields tends to focus on other derivatives with different alkyl chain lengths, such as those used as ionic liquid electrolytes or electrode modifiers.
Fundamental Electrochemical Characterization in Various Media
A thorough review of published research did not yield any specific studies focused on the fundamental electrochemical characterization of this compound in various media. Data from techniques such as cyclic voltammetry to determine its electrochemical window, or conductivity measurements in different solvents, are not available in the public domain. The scientific focus on this compound has been predominantly on its application as a corrosion inhibitor.
Biomolecular Interactions and Biological Applications of Triethylhexylammonium Bromide
Impact on Protein Conformation and Stability
Triethylhexylammonium bromide ([N2226][Br]), a quaternary ammonium (B1175870) salt, has been a subject of investigation for its influence on the structure and stability of proteins in aqueous environments. Its amphiphilic nature, arising from the combination of a charged headgroup and nonpolar alkyl chains, dictates its interaction with protein surfaces, leading to a range of effects from stabilization to denaturation.
Thermal Unfolding and Refolding of Bovine Serum Albumin (BSA) in Aqueous Solutions
Bovine Serum Albumin (BSA) is a widely used model protein for studying the interactions of ligands, including ionic liquids like this compound. The thermal stability of BSA in the presence of a closely related compound, triethyloctylammonium bromide, has been shown to be concentration-dependent. nih.gov At lower concentrations, the ionic liquid can exert a stabilizing effect on the protein structure. This is attributed to the preferential hydration of the protein, where the ionic liquid is excluded from the protein's surface, leading to a more compact and stable conformation.
However, as the concentration of the ionic liquid increases, it can directly interact with the protein, leading to unfolding. nih.gov The hydrophobic hexyl and ethyl chains of this compound can interact with the nonpolar regions of the protein, while the charged headgroup can interact with charged or polar residues on the protein surface. These interactions can disrupt the native intramolecular forces that maintain the protein's three-dimensional structure, leading to a decrease in its thermal stability and promoting unfolding. The process of thermal unfolding and refolding is often not fully reversible in the presence of such surfactants, as the denatured protein may aggregate.
| Parameter | Observation at Low [N2226][Br] Concentration | Observation at High [N2226][Br] Concentration |
| BSA Conformation | Non-native compact structure | Unfolded state |
| Thermal Stability | Increased | Decreased |
This table illustrates the concentration-dependent effect of a similar ionic liquid, triethyloctylammonium bromide, on BSA, which is indicative of the likely behavior with this compound.
Spectroscopic Probes of Conformational Changes (e.g., Circular Dichroism, Fluorescence)
Spectroscopic techniques such as Circular Dichroism (CD) and fluorescence are powerful tools for monitoring the conformational changes in proteins induced by ligands like this compound.
Circular Dichroism (CD) spectroscopy, particularly in the far-UV region (190-250 nm), provides information about the secondary structure of proteins (e.g., α-helices, β-sheets). Studies on BSA with similar ionic liquids have shown that at low concentrations, there might be a slight increase in the α-helical content, suggesting a more compact structure. nih.gov Conversely, at higher concentrations, a significant decrease in the α-helical content is observed, which is indicative of protein unfolding. nih.gov
Fluorescence spectroscopy can be used to probe the local environment of aromatic amino acid residues, such as tryptophan and tyrosine, within a protein. The intrinsic fluorescence of these residues is sensitive to their surroundings. When a protein unfolds, these residues become more exposed to the aqueous solvent, which typically results in a red shift (a shift to longer wavelengths) of the fluorescence emission maximum and a change in fluorescence intensity. For BSA interacting with triethyloctylammonium bromide, fluorescence measurements revealed that at concentrations up to 0.02 M, the protein exists in a non-native compact state, while at concentrations above this, it unfolds. nih.gov
| Spectroscopic Technique | Information Gained | Typical Observation with Increasing [N2226][Br] |
| Circular Dichroism (Far-UV) | Secondary structure content (α-helix, β-sheet) | Decrease in α-helical content at high concentrations |
| Fluorescence Spectroscopy | Local environment of aromatic residues | Red shift in emission maximum and change in intensity |
Influence of Ionic Liquid Hydrophobicity on Protein Stabilization
The hydrophobicity of an ionic liquid plays a crucial role in its interaction with proteins and its subsequent effect on protein stability. nih.gov The structure of this compound, with one hexyl and three ethyl groups attached to the nitrogen atom, gives it a significant hydrophobic character.
The hydrophobic alkyl chains can interact with the hydrophobic patches on the protein surface or penetrate the protein's hydrophobic core. nih.gov The extent of these interactions is often correlated with the length of the alkyl chains. Longer alkyl chains generally lead to stronger hydrophobic interactions and a greater tendency to denature proteins, even at lower concentrations. nih.gov Therefore, the hexyl group of this compound is a key determinant of its interaction with proteins.
Modulation of Enzymatic Activity and Biocatalysis
The interaction of ionic liquids like this compound with enzymes can lead to a modulation of their catalytic activity. This can manifest as either an enhancement or an inhibition of the enzyme's function, depending on the specific enzyme, the concentration of the ionic liquid, and the reaction conditions.
The conformational changes induced by this compound, as discussed in the previous section, are a primary reason for alterations in enzymatic activity. For an enzyme to be active, it must maintain a specific three-dimensional structure, particularly at its active site. If the ionic liquid causes even minor changes in the protein's conformation, it can affect substrate binding and the catalytic process.
For instance, studies on BSA have shown that its esterase-like activity is altered in the presence of triethyloctylammonium bromide. nih.gov At higher concentrations of the ionic liquid, where unfolding occurs, a loss of this activity is observed. nih.gov This suggests that for enzymes, maintaining structural integrity is paramount for their function, and the denaturing effects of this compound at higher concentrations would likely lead to a loss of activity.
In the field of biocatalysis, ionic liquids are sometimes used as non-aqueous reaction media. nih.govnih.govresearchgate.net Their ability to dissolve a wide range of substrates, coupled with their low vapor pressure, makes them attractive alternatives to traditional organic solvents. However, the compatibility of the enzyme with the ionic liquid is a critical factor. While some enzymes exhibit enhanced stability and activity in certain ionic liquids, others can be readily denatured. The hydrophobic nature of this compound might make it a suitable solvent for reactions involving nonpolar substrates, but its potential to disrupt protein structure needs to be carefully considered for each specific biocatalytic application. For example, cationic surfactants have been shown to both enhance and inhibit the activity of lipases, depending on the specific surfactant and reaction conditions. nih.govnih.govnih.gov
Interactions with Biological Membranes and Models
Given its amphiphilic structure, this compound is expected to interact significantly with biological membranes and their models, such as lipid bilayers. Quaternary ammonium compounds, in general, are known to have membrane-disruptive properties. nih.gov
The positively charged headgroup of this compound can interact electrostatically with the negatively charged components of biological membranes, such as phosphatidylserine (B164497) and phosphatidylglycerol. This initial electrostatic attraction can bring the molecule into close proximity with the membrane surface.
Following this, the hydrophobic alkyl chains (hexyl and ethyl groups) can insert into the hydrophobic core of the lipid bilayer. nih.gov This insertion can disrupt the ordered packing of the lipid molecules, leading to an increase in membrane fluidity and permeability. At higher concentrations, this disruption can become more severe, potentially leading to the formation of pores or even the complete solubilization of the membrane, similar to the action of detergents. The length of the alkyl chains plays a significant role in the extent of these interactions, with longer chains generally causing greater disruption.
Potential Applications in Biological Sample Preparation and Buffering Systems
Quaternary ammonium compounds are utilized in various aspects of biological sample preparation, primarily due to their surfactant properties. google.com While specific applications of this compound in this context are not widely documented, its properties suggest potential utility.
In biological sample preparation, particularly for proteomics and genomics, cell lysis is a critical first step to release the intracellular contents. bio-rad.comsigmaaldrich.comnih.gov Detergents are commonly included in lysis buffers to solubilize cell membranes and proteins. gbiosciences.com The membrane-disruptive properties of this compound suggest it could be effective in cell lysis buffers. Its ability to denature proteins could be advantageous in applications like SDS-PAGE, where protein denaturation is a required step. However, for applications where protein activity needs to be preserved, its use would need to be carefully optimized or avoided. Quaternary ammonium salts have also been used to denature glycoproteins prior to enzymatic deglycosylation, suggesting a potential role in sample preparation for glycoproteomic studies. google.com
Regarding buffering systems, the primary role of a buffer is to resist changes in pH. nih.gov While this compound itself is not a buffer, as it does not have a pKa in the physiological range, it could potentially be included as an additive in buffering systems for specific purposes. For example, its surfactant properties might be useful in preventing the aggregation of proteins or in solubilizing certain components in a biological assay. However, its potential to interact with and alter the conformation of proteins means that its inclusion in a buffer would need to be carefully evaluated for compatibility with the specific biological system under investigation.
Advanced Materials Science and Engineering with Triethylhexylammonium Bromide
Templating Agent in Mesoporous Material Synthesis
As a quaternary ammonium (B1175870) salt, Triethylhexylammonium bromide possesses the general structural characteristics of a templating agent. However, specific studies detailing its use in the synthesis of mesoporous materials are not readily found in the reviewed literature. The role of analogous compounds, such as Cetyltrimethylammonium bromide (CTAB) and n-hexyltrimethylammonium bromide, is well-documented in directing the formation of porous structures. sylzyhg.comnih.gov These molecules typically self-assemble into micelles, which act as templates around which inorganic precursors polymerize. Subsequent removal of the organic template leaves behind a porous material. The specific stereochemistry and chain length of the alkyl groups in this compound would theoretically influence its packing and micelle formation, thus affecting the resulting pore size and structure of the material. However, without experimental data, any description of its specific behavior remains speculative.
Synthesis of Zeolites with Hierarchical Pores
There is no specific research available that documents the use of this compound as a templating agent for the synthesis of zeolites with hierarchical pores. The synthesis of hierarchical zeolites often employs organic structure-directing agents to introduce additional porosity (meso- or macroporosity) into the microporous zeolite framework. While other quaternary ammonium bromides have been successfully used for this purpose, the efficacy and specific outcomes of using this compound are not reported in the scientific literature.
Morphology and Dimension Control of Nanostructures
Scientific literature does not provide specific examples or detailed research on the use of this compound for the morphology and dimension control of nanostructures. In principle, as a cationic surfactant, it could influence the growth of nanocrystals by selectively adsorbing to certain crystallographic faces, thereby controlling the final shape and size of the nanostructures. The balance between the triethyl and hexyl chains would dictate its interaction with nanoparticle surfaces. However, without empirical studies, its specific role as a shape-directing agent is not established.
Surfactant-Mediated Nanoparticle Synthesis and Stabilization
While surfactants are integral to the synthesis and stabilization of nanoparticles, there is a lack of specific research detailing the role of this compound in these processes. Surfactants cap the surface of newly formed nanoparticles, preventing aggregation and controlling growth. The choice of surfactant can significantly impact the stability, dispersibility, and surface properties of the nanoparticles.
Role in Noble Metal Nanoparticle Formation
There are no available scientific reports on the specific use of this compound in the formation of noble metal nanoparticles. The synthesis of noble metal nanoparticles, such as gold and silver, often involves the use of a reducing agent in the presence of a stabilizing agent to control particle size and prevent agglomeration. nih.govnih.gov Although other quaternary ammonium bromides are known to act as effective stabilizers, the specific contribution of this compound to the nucleation and growth of noble metal nanoparticles has not been documented.
Surface Modification and Functionalization of Nanomaterials
Specific studies on the use of this compound for the surface modification and functionalization of nanomaterials are not present in the available literature. Surface modification with surfactants like quaternary ammonium salts can alter the surface charge and hydrophobicity of nanomaterials, which is crucial for their application in various fields. semanticscholar.org The unique combination of ethyl and hexyl chains in this compound could impart specific surface properties, but this has not been experimentally verified or reported.
Theoretical and Computational Investigations of Triethylhexylammonium Bromide
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic properties and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a fundamental understanding of its chemical nature. For Triethylhexylammonium bromide, these calculations can offer a detailed picture of its intrinsic molecular characteristics.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of all the nuclei in the molecule. An analysis of the molecular orbitals of the Triethylhexylammonium cation ([N(CH₂CH₃)₃(CH₂)₅CH₃]⁺) would reveal the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap implies higher reactivity. The distribution of these frontier orbitals is key: the HOMO region is susceptible to electrophilic attack, whereas the LUMO region is prone to nucleophilic attack. For the Triethylhexylammonium cation, the HOMO would likely be localized on the bromide anion, and the LUMO on the quaternary ammonium (B1175870) cation, which dictates its interaction with other species.
Table 1: Hypothetical Molecular Orbital Properties of Triethylhexylammonium Cation This table is illustrative and represents the type of data generated from quantum chemical calculations. Actual values would require specific computational studies.
| Property | Calculated Value (a.u.) | Description |
|---|---|---|
| HOMO Energy | -0.25 | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | +0.05 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 0.30 | Indicator of chemical stability and reactivity |
| Dipole Moment | ~0 | Measure of the polarity of the isolated cation |
Quantum chemical calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution on the molecule's surface. The ESP map is a valuable tool for predicting non-covalent interactions. For this compound, the ESP would show a positive potential around the nitrogen center and the associated ethyl and hexyl groups of the cation, and a negative potential around the bromide anion.
These maps allow for the prediction of how the ionic liquid will interact with other molecules, such as solvents or reactants. Regions of negative potential (red/yellow) are sites for electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack. This information is crucial for understanding its role as a solvent, catalyst, or phase-transfer agent.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions.
The behavior of this compound in different solvents is critical to its application. MD simulations can model the interactions between the Triethylhexylammonium and bromide ions and various solvent molecules, such as water or organic solvents.
In aqueous media, simulations would likely show the formation of a hydration shell around the bromide anion through hydrogen bonding with water molecules. The bulky, nonpolar hexyl and ethyl chains of the cation would exhibit hydrophobic interactions, leading to an ordering of water molecules around them. In organic solvents, the nature of the interaction would depend on the solvent's polarity, with different solvation structures influencing the ionic liquid's properties.
Table 2: Illustrative Radial Distribution Function (RDF) Peak Distances for Ion-Solvent Interactions This table illustrates the type of structural data obtained from MD simulations. The values are representative examples for similar ionic liquids.
| Interacting Pair | Solvent | First Peak Distance (Å) | Interpretation |
|---|---|---|---|
| Br⁻ --- Water (H) | Aqueous | ~2.4 | Strong hydrogen bonding |
| N⁺ --- Water (O) | Aqueous | ~4.5 | Hydration of the cationic headgroup |
| Hexyl chain --- Toluene (ring center) | Organic (Toluene) | ~5.0 | van der Waals and hydrophobic interactions |
Ionic liquids are increasingly studied for their potential to stabilize or denature proteins. MD simulations are an invaluable tool for investigating the interactions between ionic liquids like this compound and proteins at a molecular level.
Simulations can reveal how the ions of this compound interact with a protein's surface. The Triethylhexylammonium cation could interact with negatively charged amino acid residues (e.g., aspartate, glutamate) or hydrophobic patches, while the bromide anion could interact with positively charged residues (e.g., lysine, arginine). These simulations can track changes in the protein's secondary and tertiary structure, its flexibility (e.g., via root-mean-square fluctuation), and the stability of its native state in the presence of the ionic liquid. Such studies are vital for applications in biocatalysis and protein formulation.
Monte Carlo Simulation Techniques in Adsorption and Interfacial Phenomena
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of physical chemistry, they are particularly useful for studying the equilibrium properties of systems, such as the adsorption of molecules onto surfaces and the behavior of molecules at interfaces.
For this compound, MC simulations can be used to model its adsorption from a solution onto a solid surface (e.g., a metal or polymer). The simulations would predict the most stable arrangement of the ions on the surface, the adsorption energy, and the formation of self-assembled structures like monolayers or bilayers. By calculating the interaction energies between the adsorbate and the surface, MC methods can elucidate the mechanism of adsorption, whether it is driven by electrostatic forces, van der Waals interactions, or a combination thereof. This is particularly relevant for applications such as corrosion inhibition, lubrication, and surface modification.
Environmental and Separation Science Research Utilizing Triethylhexylammonium Bromide
Applications in Chromatographic Separations
The unique physicochemical properties of quaternary ammonium (B1175870) salts, such as their ionic nature and potential for tailored structural modifications, make them promising candidates for use in various chromatographic techniques.
While direct research on triethylhexylammonium bromide as a stationary phase in gas-liquid chromatography (GLC) is not extensively documented, the broader class of quaternary ammonium salts has been explored for this purpose. Molten quaternary ammonium salts have been investigated as stationary liquid phases in GLC, demonstrating their potential to offer unique separation selectivities. acs.org For instance, certain quaternary ammonium salt stationary phases have been effectively used for the analysis of oxygenates in gasoline, showcasing a selective retention mechanism that separates alcohols from aromatic and alkane compounds. tandfonline.com
The utility of ionic liquids, a class to which this compound belongs, as stationary phases in gas chromatography is well-established. These materials exhibit low vapor pressure, high thermal stability (often exceeding 300°C), and tunable selectivity, which are all desirable characteristics for a GC stationary phase. nih.gov Phosphonium-based ionic liquids, for example, have been successfully employed as stationary phases for the separation of complex mixtures in the flavor, fragrance, and natural product fields. nih.gov Although specific studies on this compound are scarce, its properties as a quaternary ammonium salt suggest it could potentially be engineered to create stationary phases with novel separation capabilities. The analysis of quaternary ammonium salts themselves by GC often involves pyrolysis to generate volatile degradation products, a technique that highlights the thermal behavior of these compounds. nih.gov
Table 1: Potential Advantages of Quaternary Ammonium Salt-Based Stationary Phases in GLC
| Feature | Description | Potential Benefit for Separations |
| Tunable Selectivity | The chemical structure of the cation and anion can be modified. | Allows for the design of stationary phases tailored for specific classes of analytes. |
| High Thermal Stability | Many ionic liquids are stable at temperatures above 300°C. | Enables a wide range of operating temperatures for separating compounds with high boiling points. |
| Low Volatility | Ionic liquids have negligible vapor pressure. | Reduces column bleed and improves baseline stability, leading to more reliable analytical results. |
| Unique Retention Mechanisms | Separation can be based on partitioning and interfacial adsorption. tandfonline.com | Offers different selectivity compared to traditional polysiloxane or polyethylene glycol phases. |
In high-performance liquid chromatography (HPLC), mobile phase additives are crucial for achieving optimal separation of analytes. Quaternary ammonium compounds and other ionic liquids have been investigated as additives to enhance resolution and improve peak shapes, particularly for basic or ionic compounds. nih.govresearchgate.net Triethylamine (B128534) is a commonly used mobile phase additive that can improve the peak shape of basic compounds by masking residual silanol groups on silica-based stationary phases. researchgate.net
Table 2: Role of Mobile Phase Additives in HPLC
| Additive Type | Function | Example |
| Acidic Modifier | Suppresses ionization of acidic analytes, increasing retention on reversed-phase columns. | Acetic Acid, Formic Acid nih.gov |
| Basic Modifier | Suppresses ionization of basic analytes; can improve peak shape for basic compounds. | Triethylamine nih.govresearchgate.net |
| Ionic Liquid | Masks residual silanols, improves peak shape, and can offer unique selectivity. | 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) nih.gov |
| Buffer | Controls the pH of the mobile phase for reproducible separations of ionizable compounds. | Ammonium acetate, Ammonium formate ucl.ac.uk |
Sorption and Remediation of Environmental Pollutants
The removal of organic pollutants from water and wastewater is a significant environmental challenge. Adsorption is a widely used and effective method for this purpose. nih.govacs.org The efficiency of adsorbent materials can be significantly enhanced through modification with surfactants like quaternary ammonium salts. These modifications can increase the hydrophobicity and interlayer spacing of materials such as montmorillonite clay, thereby improving their capacity to adsorb organic pollutants. nih.gov
Specifically, quaternary ammonium surfactants have been used to modify clays to enhance the removal of pollutants like 2,4-dichlorophenol and various dyes from wastewater. nih.govacs.org The mechanism of enhanced adsorption is attributed to the increased hydrophobicity of the adsorbent surface and the potential for ion exchange. nih.gov For example, montmorillonite modified with certain quaternary ammonium surfactants has shown a significantly higher adsorption capacity for 2,4-dichlorophenol compared to its unmodified counterpart. acs.org Similarly, cetyltrimethylammonium bromide (CTAB) has been used to modify bentonite, and this modified adsorbent, in combination with TiO2 photocatalysis, has been effective in pretreating aging leachate containing refractory pollutants. nih.gov
While direct studies on the use of this compound for the sorption and remediation of environmental pollutants are limited, the extensive research on other quaternary ammonium compounds suggests its potential in this area. The structure of this compound, with its combination of shorter ethyl and longer hexyl alkyl chains, could offer a balance of properties that may be beneficial for the sorption of specific types of organic pollutants.
Table 3: Examples of Quaternary Ammonium Salt-Modified Adsorbents for Pollutant Removal
| Adsorbent | Modifier | Target Pollutant | Key Finding |
| Montmorillonite | Quaternary ammonium surfactants with organic counterions | 2,4-dichlorophenol, Cibacron brilliant yellow 3G-P | Adsorption capacity was significantly improved compared to unmodified montmorillonite. nih.govacs.org |
| Bentonite | Cetyltrimethylammonium bromide (CTAB) | Refractory pollutants in aging leachate | Combination with TiO2 photocatalysis showed superior removal efficiency. nih.gov |
| Chitosan Microspheres | 3-chloro-2-hydroxypropyl trimethyl ammonium chloride | Methyl orange dye | The modified microspheres exhibited a high removal rate and good reusability. acs.org |
| Zeolite Na-A from Fly Ash | N-cetyltrimethylammonium bromide (CTAB) | Hexavalent Chromium | The modified zeolite showed a high adsorption capacity and fast adsorption equilibrium. mdpi.com |
Green Chemistry Perspectives in Ionic Liquid Design
Ionic liquids are often considered "green" or "designer" solvents due to their negligible vapor pressure, high thermal stability, and the ability to be tailored for specific applications by altering their cation and anion components. grafiati.com These properties can lead to cleaner and more sustainable chemical processes compared to the use of volatile organic compounds (VOCs). The use of ionic liquids aligns with the principles of green chemistry by potentially reducing waste and avoiding the use of hazardous substances. techcollectivesea.com
The environmental impact of ionic liquids, including quaternary ammonium salts, is an active area of research. While their low volatility is a significant advantage, their potential toxicity and biodegradability are important considerations for their designation as truly "green." nih.gov The structure of the cation, including the length and type of alkyl chains, can significantly influence the toxicity of the ionic liquid. nih.gov
Table 4: Green Chemistry Attributes of Ionic Liquids
| Property | Implication for Green Chemistry |
| Negligible Vapor Pressure | Reduces air pollution and worker exposure to volatile organic compounds (VOCs). grafiati.com |
| High Thermal Stability | Allows for a wider range of reaction conditions and can improve energy efficiency. |
| Tunable Properties | Can be designed to have specific solvent properties, potentially leading to more efficient reactions and easier product separation. |
| Potential for Recyclability | Can often be separated from reaction products and reused, reducing waste. |
| Non-flammability | Improves process safety. |
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Transformations
Quaternary ammonium (B1175870) salts are well-established as efficient phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases. theaic.orgfluorochem.co.ukvestachem.com The amphiphilic nature of Triethylhexylammonium bromide could make it a highly effective PTC. Future research will likely focus on:
Asymmetric Synthesis: Investigating the use of chiral variants of this compound as catalysts in asymmetric synthesis to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry.
Polymerization Reactions: Exploring its role as a catalyst or co-catalyst in various polymerization reactions, such as ring-opening polymerization and controlled radical polymerization, to synthesize novel polymers with tailored properties. scientificlabs.co.uk
Green Chemistry: Evaluating the catalytic efficiency of this compound in environmentally benign reaction media, such as water or supercritical fluids, to develop more sustainable chemical processes.
A comparative study of its catalytic activity against established PTCs like Tetrabutylammonium (B224687) bromide (TBAB) and Cetyltrimethylammonium bromide (CTAB) in benchmark reactions would be a critical first step.
Advanced Electrochemical Systems and Sensors
The ionic nature and potential for good thermal and electrochemical stability make this compound a candidate for applications in electrochemistry, particularly as a component of ionic liquids (ILs). electrochem.orgmdpi.comutexas.edu Research in this area could branch into:
Electrolytes for Energy Storage: Formulating novel ionic liquids based on the Triethylhexylammonium cation for use as electrolytes in batteries and supercapacitors. The specific combination of alkyl chains could influence key properties like ionic conductivity, viscosity, and electrochemical window.
Electrochemical Sensors: Incorporating this compound into the fabrication of electrochemical sensors. Its surfactant properties could be leveraged to modify electrode surfaces, enhancing the detection of specific analytes.
Electrosynthesis: Utilizing this compound-based ionic liquids as media for electrosynthetic reactions, potentially offering higher selectivity and yield compared to conventional organic solvents.
The following table presents typical electrochemical properties of related quaternary ammonium-based ionic liquids, providing a benchmark for future studies on this compound.
| Ionic Liquid Cation | Anion | Ionic Conductivity (mS/cm) | Electrochemical Window (V) |
| Tetraethylammonium | Tetrafluoroborate | 10.2 | 4.5 |
| Tetrabutylammonium | Bis(trifluoromethylsulfonyl)imide | 2.1 | 5.7 |
| Methyltributylammonium | Bis(trifluoromethylsulfonyl)imide | 1.5 | 5.9 |
This data is for illustrative purposes and represents typical values for analogous compounds.
Biomedical Engineering and Drug Delivery Platforms
Quaternary ammonium compounds are known for their antimicrobial properties and their ability to act as surfactants, making them interesting candidates for biomedical applications. nih.govresearchgate.netnih.gov Future research on this compound could explore:
Antimicrobial Activity: A systematic evaluation of its efficacy against a broad spectrum of bacteria and fungi is warranted. nih.govorientjchem.org Studies have shown that the antimicrobial activity of quaternary ammonium salts is influenced by the length of the alkyl chains. researchgate.netsemanticscholar.org The combination of ethyl and hexyl groups in this compound may offer a unique biocidal profile.
Drug Delivery Systems: Investigating its use as a surfactant to stabilize nanoparticles or microemulsions for the encapsulation and delivery of poorly water-soluble drugs. nih.govnih.gov Its potential to enhance drug permeation across biological membranes could also be a key area of study.
Gene Delivery: Exploring the potential of this compound-based cationic lipids or polymers to form complexes with nucleic acids (DNA and RNA) for gene delivery applications.
The table below shows the minimum inhibitory concentration (MIC) of various quaternary ammonium bromides against Staphylococcus aureus, illustrating the effect of alkyl chain length on antimicrobial activity.
| Compound | Alkyl Chains | MIC (µg/mL) against S. aureus |
| Hexyltrimethylammonium Bromide | C6, C1, C1, C1 | >1000 |
| Octyltrimethylammonium Bromide | C8, C1, C1, C1 | 250 |
| Dodecyltrimethylammonium Bromide | C12, C1, C1, C1 | 4 |
| Cetyltrimethylammonium Bromide (CTAB) | C16, C1, C1, C1 | 2 |
Data is sourced from studies on alkyltrimethylammonium bromides and serves as a predictive reference.
Sustainable Materials Development and Environmental Technologies
The development of sustainable materials and technologies is a global priority. This compound could find applications in this sector:
Biopolymer Processing: The use of ionic liquids to dissolve and process natural polymers like cellulose (B213188) and lignin (B12514952) is a growing field of research. nih.govdntb.gov.ua this compound-based ILs could be designed for the efficient processing of biomass into valuable bioproducts.
Surfactants for Environmental Remediation: Its properties as a surfactant could be applied in environmental remediation, such as in the dispersal of oil spills or in soil washing to remove organic contaminants.
Synthesis of Porous Materials: Quaternary ammonium compounds are often used as templates in the synthesis of mesoporous materials like zeolites and silica (B1680970) nanoparticles. researchgate.netrug.nl this compound could be explored as a novel structure-directing agent to create materials with unique pore structures for applications in catalysis and separation.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Application Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials research. rsc.orgresearchgate.netresearchgate.net These computational tools can be leveraged to accelerate the exploration of this compound and other novel compounds:
Property Prediction: Machine learning models can be trained on existing data for other quaternary ammonium salts to predict the physicochemical and biological properties of this compound. rsc.orgrsc.orgresearchgate.net This can help to prioritize experimental efforts.
De Novo Design: AI algorithms can be used to design new quaternary ammonium compounds with optimized properties for specific applications, such as enhanced catalytic activity or antimicrobial potency. ku.ac.aesemanticscholar.org
Predictive Modeling of Applications: By analyzing large datasets, machine learning models could predict the suitability of this compound for various applications, guiding researchers toward the most promising avenues of investigation.
The integration of AI and ML will be crucial in unlocking the full potential of this compound and in the broader field of designing next-generation functional materials.
Q & A
Q. What are the standard protocols for synthesizing triethylhexylammonium bromide ([N2226]Br) and its ionic liquid derivatives?
this compound is synthesized via metathesis reactions using this compound and orthoborate anions (e.g., oxalate or salicylate). A typical protocol involves reacting [N2226]Br with lithium carbonate and boric acid in dichloromethane under reflux, followed by solvent removal and purification via aqueous washing . Key parameters include maintaining anhydrous conditions and stoichiometric ratios to avoid residual bromide contamination.
Q. How can researchers validate the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with a mobile phase of methanol and tetrabutylammonium bromide solution (64:36 v/v) is recommended for purity assessment. System suitability tests (e.g., retention time reproducibility, peak symmetry) should precede analysis . For structural confirmation, attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) and X-ray diffraction (XRD) are used to identify characteristic vibrational modes (e.g., C–N stretching at ~1,480 cm⁻¹) and crystallinity patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is classified as a skin and eye irritant. Researchers must use nitrile gloves, lab coats, and fume hoods during handling. In case of exposure, immediate rinsing with water and medical consultation are advised. Waste disposal should comply with halogenated organic compound regulations .
Advanced Research Questions
Q. How does the alkyl chain length of this compound influence its performance in ionic liquid (IL) applications?
The hexyl chain in [N2226]Br enhances hydrophobicity and reduces melting points compared to shorter-chain analogs (e.g., tetraethylammonium bromide). This property is critical in lubrication studies, where [N2226]Br-based ILs exhibit lower friction coefficients (0.05–0.10) under high-pressure conditions due to ordered monolayer formation on metal surfaces . Researchers should compare tribological performance using ball-on-disk tribometry and correlate results with molecular dynamics simulations.
Q. What experimental designs are optimal for studying this compound’s impact on protein stability?
To investigate protein interactions, thermally denatured bovine serum albumin (BSA) is incubated with [N2226]Br at varying concentrations (0.1–1.0 mM). Circular dichroism (CD) spectroscopy monitors α-helix regeneration at 222 nm, while dynamic light scattering (DLS) assesses aggregation. Hydrophobic ILs like [N2226]Br show superior refolding efficiency at 0.5 mM, but higher concentrations may destabilize BSA .
Q. How do mixed surfactant systems containing this compound behave under varying electrolyte conditions?
In micellar systems, [N2226]Br interacts synergistically with cationic surfactants (e.g., cetyltrimethylammonium bromide). Conductivity measurements and UV-vis spectroscopy reveal critical micelle concentration (CMC) shifts when electrolytes (e.g., NaBr) are added. For instance, 0.1 M NaBr reduces the CMC of [N2226]Br by ~40%, indicating enhanced micellization driven by charge screening .
Methodological Notes
- Contradiction Handling : Discrepancies in reported CMC values may arise from solvent purity (e.g., residual water in dichloromethane). Always validate solvent dryness via Karl Fischer titration .
- Data Interpretation : When analyzing IL-protein interactions, control for IL-induced fluorescence quenching in spectroscopic assays by using non-fluorescent proteins or alternative detection methods (e.g., NMR) .
This FAQ synthesizes peer-reviewed methodologies and experimental benchmarks to address both foundational and cutting-edge research challenges. For further validation, consult primary data from NIST Chemistry WebBook and avoid non-peer-reviewed sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
